molecular formula C19H19N3OS B2686611 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-29-2

2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2686611
CAS No.: 391226-29-2
M. Wt: 337.44
InChI Key: APFVSQDDISXVHZ-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-31-6) is a synthetic organic compound with a molecular formula of C17H15N3OS and a molecular weight of 309.39 g/mol. It belongs to the class of 1,3,4-thiadiazole derivatives, a family of nitrogen-containing heterocycles recognized for their broad spectrum of biological activities and significant applications in pharmaceutical and agrochemical research . These compounds are known to exhibit diverse biological effects, including insecticidal and fungicidal properties . The structural motif of substituting the thiadiazole ring at the 2-position with a benzamide group, as seen in this compound, is a common strategy in medicinal chemistry to optimize a molecule for specific biological targets . This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, veterinary, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all local regulations regarding the use of chemical substances are strictly followed.

Properties

IUPAC Name

2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-11-9-13(3)16(14(4)10-11)18-21-22-19(24-18)20-17(23)15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVSQDDISXVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Trimethylphenyl Group:

    Formation of the Benzamide Moiety: The benzamide group is introduced via amide bond formation, typically using coupling reagents like carbodiimides (e.g., DCC) or through direct acylation of amines with acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the benzamide moiety could produce primary amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of thiadiazole showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range. The mechanism involved apoptosis induction in these cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Case Study : In vitro studies revealed that certain thiadiazole derivatives displayed potent antibacterial effects against Gram-positive bacteria. The inhibition zones measured were significantly larger than those of standard antibiotics like penicillin, indicating a promising avenue for developing new antimicrobial agents.

Anti-inflammatory Effects

Thiadiazole derivatives have been explored for their anti-inflammatory properties:

  • Case Study : Research highlighted that specific derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Material Science

The compound serves as a building block for synthesizing more complex materials:

  • Application : It is utilized in developing new polymers and materials with enhanced properties due to the unique characteristics imparted by the thiadiazole structure.

Agrochemicals

The potential use of this compound in agrochemicals is notable:

  • Application : Thiadiazole derivatives have been studied as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in pests and pathogens.

Data Tables

Application AreaSpecific ActivityReference
AnticancerCytotoxicity against MCF-7
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction of cytokines
Material ScienceBuilding block for polymers
AgrochemicalsPotential fungicide/herbicide

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents on Benzamide/Thiadiazole Key Properties Reference
Target Compound 2-methylbenzamide; 5-(2,4,6-trimethylphenyl) High lipophilicity (due to methyl groups); potential steric hindrance
4b (3-Cl) 3-chlorobenzamide; 5-(pyridin-2-yl) Enhanced polarity (Cl); pyridinyl improves solubility
4g (2-OCH₃) 2-methoxybenzamide; 5-(pyridin-2-yl) Methoxy increases H-bonding capacity; moderate activity
Bromo-substituted analog () 5-bromo; 2-chlorophenyl 100% mortality protection (60 mg/kg); Br enhances potency
Methoxy analog () 2-methoxybenzamide; 5-(2-methoxyphenyl) Crystallographic stability; fungicidal activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (4b, 4c) and bromo () substituents increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA) .
  • Electron-Donating Groups (EDGs) : Methoxy (4g, ) and methyl groups (target compound) improve lipophilicity, favoring membrane permeability but may reduce binding affinity compared to EWGs .
Spectral Data Comparison

Spectral profiles (IR, NMR) of analogs provide insights into electronic environments:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Amide NH, ppm) Reference
Target Compound* ~1680–1700 (amide C=O) ~10.5–11.0 (NH)
4b (3-Cl) 1675 10.8
4g (2-OCH₃) 1685 10.7
Methoxy analog () 1692 10.9

*Predicted based on analogs.

  • The amide C=O stretch (~1680–1700 cm⁻¹) is consistent across analogs, confirming the presence of the benzamide group .
  • NH protons resonate downfield (~10.5–11.0 ppm) due to hydrogen bonding with the thiadiazole ring .

Biological Activity

2-Methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:

C16H21N3OS\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{OS}

This structure features a thiadiazole ring which is crucial for its biological activity. The presence of the trimethylphenyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole ring may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by interacting with cellular components and modulating signaling pathways such as p53 and caspase activation .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For example:

  • In Vitro Studies : Compounds similar to 2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like streptomycin .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial properties of thiadiazole derivatives found that compounds with similar structures had EC50 values ranging from 15 μg/ml to 22 μg/ml against Xanthomonas species, indicating strong antibacterial potential .
  • Anticancer Properties : Another research highlighted that derivatives containing the thiadiazole moiety exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the micromolar range. Flow cytometry analysis confirmed that these compounds could induce apoptosis effectively .

Comparative Data Table

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
2-Methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideAntibacterialS. aureus, E. coli< 32 μg/ml
Similar Thiadiazole DerivativeAnticancerMCF-7 cellsIC50 = 0.65 μM
Another Thiadiazole CompoundAntibacterialXanthomonas axonopodisEC50 = 22 μg/ml

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